Rhodoptilometrin was first identified in the crinoid species Ptilometra australis, found along the coasts of South Queensland and New South Wales, Australia. This compound, along with others like isorhodoptilometrin and ptilometric acid, was extracted and characterized through advanced spectroscopic techniques including nuclear magnetic resonance and mass spectrometry .
Rhodoptilometrin belongs to the class of compounds known as anthraquinones, which are polycyclic aromatic compounds containing two fused benzene rings and a quinone moiety. These compounds are recognized for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.
The synthesis of rhodoptilometrin has been explored through various methodologies. The primary method involves extraction from natural sources followed by purification techniques such as chromatography. Additionally, synthetic approaches have been developed to create analogs of rhodoptilometrin for further study.
Rhodoptilometrin has a complex molecular structure that includes multiple hydroxyl groups attached to an anthraquinone backbone. The specific arrangement of these functional groups contributes to its biological activity.
Rhodoptilometrin participates in various chemical reactions typical of anthraquinones, including oxidation-reduction reactions due to its quinone structure. These reactions can influence its biological activity and stability.
Rhodoptilometrin exhibits significant biological effects through several mechanisms:
Relevant analyses indicate that rhodoptilometrin's physical properties contribute to its bioavailability and efficacy in therapeutic applications.
Rhodoptilometrin has several scientific uses:
Rhodoptilometrin was first isolated from the marine crinoid Himerometra magnipinna (syn. Heterometra magnipinna) collected in the biodiverse South China Sea. Structural elucidation in 2007 confirmed its presence alongside tetrabromospirocyclohexadienylisoxazoles and related anthraquinones in crinoid tissues [2] [3]. Subsequent research identified the compound in the echinoderm Comanthus sp., where it co-occurs with its derivative 1′-deoxyrhodoptilometrin [1]. These feather stars inhabit tropical coral reefs, with documented sources spanning Malaysian and Australian Great Barrier Reef ecosystems [1] [2]. The compound occurs in crinoid specialized tissues as part of a chemical defense arsenal against predators and fouling organisms, though its exact ecological role requires further study.
Table 1: Biological Sources of Rhodoptilometrin
Source Organism | Location | Associated Compounds | Reference |
---|---|---|---|
Himerometra magnipinna | South China Sea, Malaysia | Aerothionin, crinemodin-rhodoptilometrin bianthrone | [2] |
Comanthus sp. | Great Barrier Reef, Australia | 1′-Deoxyrhodoptilometrin, anthraquinone analogs | [1] |
Colobometra perspinosa | Family Islands, Australia | 3-Propyl-1,6,8-trihydroxy-9,10-anthraquinone | [1] |
Rhodoptilometrin (ω-rhodoptilometrin; CAS 69260-86-2) is a hydroxypropyl-substituted anthraquinone with the molecular formula C₁₇H₁₄O₆ (molecular weight 314.29 g/mol) [7]. Its core structure features the 9,10-anthracenedione scaffold substituted with hydroxyl groups at positions 1, 3, and 8, and a 3-hydroxypropyl chain at position 6—a pattern characteristic of marine crinoid pigments [1] [6].
Critically, rhodoptilometrin displays chirality at the C-1′ position of its hydroxypropyl chain. The naturally occurring enantiomer is designated (S)-(−)-rhodoptilometrin, confirmed through spectroscopic analysis and application of the Cahn-Ingold-Prelog (CIP) priority rules [1] [8]. The CIP rules assign absolute configuration (R or S) by:
This stereochemistry significantly influences its bioactivity. The (S)-enantiomer demonstrates specific interactions with biological targets, including inhibition of the epidermal growth factor receptor (EGFR) kinase domain—a key mechanism underlying its anticancer potential [1].
Table 2: Key Chemical Properties of Rhodoptilometrin
Property | Value/Descriptor | Biological Significance |
---|---|---|
Molecular Formula | C₁₇H₁₄O₆ | Determines solubility & pharmacokinetics |
Absolute Configuration | (S)-(−) | Critical for EGFR kinase inhibition |
Core Scaffold | 1,3,8-Trihydroxyanthraquinone | Chromophore; redox activity |
Key Substituent | 6-(3-Hydroxypropyl) | Enhances target specificity vs. terrestrial anthraquinones |
The isolation of rhodoptilometrin reflects a pivotal shift in marine biodiscovery. Prior to the 2000s, drug discovery efforts predominantly focused on sponges, cnidarians, and mollusks. Crinoids (echinoderms) were chemically underexplored due to sampling challenges and lower biomass [5] [6]. The 2007 characterization of rhodoptilometrin from H. magnipinna marked one of the first rigorous investigations of Himerometridae family metabolites, revealing novel anthraquinone architectures [2].
This discovery aligned with broader trends in marine pharmacology:
Rhodoptilometrin’s significance intensified when studies on Comanthus sp. derivatives revealed potent EGFR/MAPK pathway inhibition. SE11 (1′-deoxyrhodoptilometrin) decreased ERK phosphorylation, positioning marine anthraquinones as leads for kinase-targeted therapies—a domain previously dominated by synthetic quinazolines [1]. This established rhodoptilometrin’s role in inspiring hybrid drug design, exemplified by syntheses of celecoxib-anthraquinone chimeras with enhanced cytotoxicity [1]. Today, it remains a reference compound for exploring crinoid chemistry and developing selective kinase modulators.
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: